molecular formula C11H16N4 B1392739 [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1242993-85-6

[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No. B1392739
M. Wt: 204.27 g/mol
InChI Key: YNHXZZYHLXIZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described using various catalysts . For instance, a facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction .


Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridines were established on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to react with various compounds under different conditions . For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .


Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazo[4,5-b]pyridine derivatives have been found to have significant therapeutic potential . They play a crucial role in numerous disease conditions .
    • The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations .
    • They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .
    • Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
    • They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • Their biochemical and biophysical properties have foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
  • Antimicrobial Research

    • New imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
    • The synthesis of these compounds involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
    • The latter compound was then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
    • The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
  • Pharmacological Research

    • Imidazo[4,5-b]pyridine derivatives are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
    • They have been found to have a broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Anticancer Research

    • A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) .
  • Anti-Inflammatory Research

    • Imidazole derivatives have been found to have anti-inflammatory properties .
    • They have been used in the development of new drugs such as NSAIDs .
    • The derivatives of 1, 3-diazole show anti-inflammatory activities .
  • Antiviral Research

    • Some imidazole derivatives have been developed as antiviral agents .
    • For example, enviroxime is an antiviral drug that contains a 1, 3-diazole ring .

Safety And Hazards

The safety and hazards of imidazo[4,5-b]pyridines depend on their specific structure. For instance, some compounds in this class have been found to show considerable cytotoxicity .

properties

IUPAC Name

2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-8(2)15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7-8H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHXZZYHLXIZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
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[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 3
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 4
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 5
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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